
N,N-diethyl-4-fluorobenzamide
Descripción general
Descripción
N,N-diethyl-4-fluorobenzamide is a synthetic organic compound with the CAS Number: 10366-88-8 . It has a molecular weight of 195.24 . The IUPAC name for this compound is N,N-diethyl-4-fluorobenzamide .
Molecular Structure Analysis
The InChI code for N,N-diethyl-4-fluorobenzamide is 1S/C11H14FNO/c1-3-13(4-2)11(14)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.It should be stored at a temperature between 2-8°C . The compound is shipped at room temperature .
Aplicaciones Científicas De Investigación
Oncology
Application
“N,N-diethyl-4-fluorobenzamide” has been used in the development of a novel molecular probe for high-contrast PET imaging of malignant melanoma .
Method of Application
A novel 18F-labeled benzamide derivative was synthesized by reacting N-succinimidyl 4-18F-fluorobenzoate with N,N-dimethylethylenediamine . This compound, known as 18F-DMFB, was then used in small-animal models to evaluate its biologic characteristics .
Results
The study found that 18F-DMFB demonstrated a high melanin-targeting ability and tumor-specific uptake in both primary and metastatic lesions in animal models bearing malignant melanoma . The compound was retained in lesions for over 60 minutes, with a high tumor-to-background ratio .
Antimicrobial Research
Application
“N,N-diethyl-4-fluorobenzamide” has been investigated for its potential antibacterial, antifungal, and antioxidant activities .
Method of Application
The specific methods of application were not detailed in the search results. However, it was mentioned that the activities of the compound were investigated using both micro dilution and DPPH radical scavenging assays .
Results
The compound showed a broad range of activity from high to moderate in these assays .
Material Science
Application
“N,N-diethyl-4-fluorobenzamide” may be used in the development of new materials .
Method of Application
The specific methods of application were not detailed in the search results. However, it was mentioned that the compound could be used in the synthesis of new materials .
Results
The results of this application were not detailed in the search results .
Proteomics Research
Application
“N,N-diethyl-4-fluorobenzamide” has been used in proteomics research .
Method of Application
The specific methods of application were not detailed in the search results. However, it was mentioned that the compound could be used in biochemical research .
Results
Piezoelectric Materials
Application
“N,N-diethyl-4-fluorobenzamide” may be used in the development of piezoelectric materials .
Method of Application
The specific methods of application were not detailed in the search results. However, it was mentioned that the compound could be used in the synthesis of piezoelectric materials .
Safety And Hazards
Propiedades
IUPAC Name |
N,N-diethyl-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-3-13(4-2)11(14)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGFTBHFBGGZPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395366 | |
| Record name | N,N-diethyl-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-4-fluorobenzamide | |
CAS RN |
10366-88-8 | |
| Record name | N,N-diethyl-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



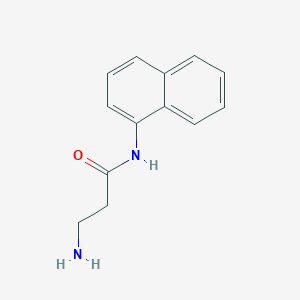
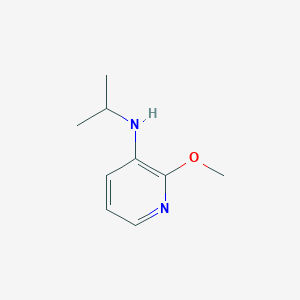
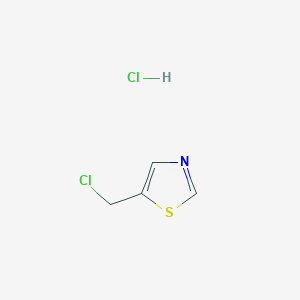

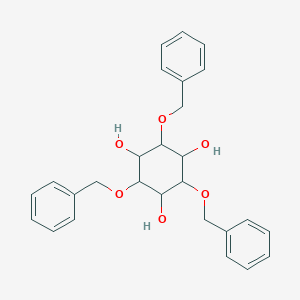



![Methyl 1-methylbicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B176938.png)
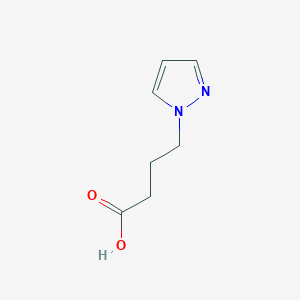
![(3-Chlorophenyl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B176946.png)
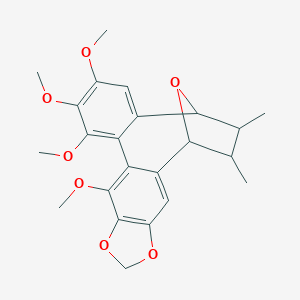

![[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone](/img/structure/B176954.png)